Macranthoside B
Overview
Description
Macranthoside B is a triterpenoid saponin extracted from the plant Lonicera macranthoides, which is commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the field of oncology .
Mechanism of Action
Target of Action
Macranthoside B (MB) is a triterpenoid saponin extracted from Lonicera macranthoides, a traditional Chinese medicine . The primary targets of MB are the antioxidant enzymes superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPx1), as well as the proteins Akt and PDK1 . These targets play crucial roles in regulating oxidative stress and apoptosis in cells .
Mode of Action
MB interacts with its targets by inducing down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 . This interaction promotes reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis.
Biochemical Pathways
The biochemical pathways affected by MB involve the Akt/PDK1 pathway and the oxidative stress pathway . Down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 by MB, lead to an increase in ROS, which in turn promotes apoptosis . This indicates that MB can modulate key metabolic pathways to enhance ROS generation and induce cytotoxicity .
Result of Action
The result of MB’s action is the inhibition of cell proliferation and induction of apoptosis . Specifically, MB exposure leads to mitochondrial membrane potential (MMP) loss, increased sub-G1 accumulation, and cleavage of caspase-3 and PARP, which are reflective of apoptosis . In HeLa cells, this was further supported by the protection of sub-G1 accumulation, MMP loss, and cleavage of caspase-3 and PARP in the presence of N-acetylcysteine (NAC), a ROS inhibitor .
Biochemical Analysis
Biochemical Properties
Macranthoside B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase 2 (SOD2), glutathione peroxidase 1 (GPx1), and the protein kinase B (Akt) pathway . These interactions are primarily involved in oxidative stress responses and apoptosis. This compound promotes reactive oxygen species (ROS)-mediated apoptosis by down-regulating SOD2 and GPx1 and phosphorylating Akt and 3-phosphoinositide-dependent protein kinase-1 (PDK1) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation, induces mitochondrial membrane potential loss, and increases sub-G1 accumulation, leading to apoptosis . It also influences cell signaling pathways, such as the Akt/PDK1 pathway, and affects gene expression by down-regulating anti-apoptotic proteins like ubiquitin-like with PHD and ring finger domains 1 (UHRF1) and Bcl-xL . Additionally, this compound impacts cellular metabolism by promoting ROS-mediated apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It induces apoptosis by increasing oxidative stress and inhibiting the PDK1/Akt pathway . This compound binds to and down-regulates SOD2 and GPx1, leading to an accumulation of ROS . This oxidative stress triggers the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are markers of apoptosis . Furthermore, this compound down-regulates UHRF1 and Bcl-xL, enhancing its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its pro-apoptotic effects over extended periods . Long-term exposure to this compound results in sustained inhibition of cell proliferation and continuous induction of apoptosis . These findings suggest that this compound has a stable and lasting impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis . It interacts with enzymes such as SOD2 and GPx1, which are crucial for maintaining cellular redox balance . By down-regulating these enzymes, this compound disrupts the redox balance, leading to increased ROS levels and subsequent apoptosis . This modulation of metabolic pathways underscores the compound’s potential as an anticancer agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells .
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the mitochondria, where it induces mitochondrial membrane potential loss and promotes apoptosis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This subcellular localization is critical for the effective execution of this compound’s pro-apoptotic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Macranthoside B is typically extracted from the plant Lonicera macranthoides using various solvent extraction methods. The process involves drying the plant material, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Lonicera macranthoides. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Macranthoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Macranthoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of natural product-based therapeutics and health supplements
Comparison with Similar Compounds
- Macranthoside A
- Dipsacoside B
- Hederagenin-based saponins
Comparison: Macranthoside B is unique due to its specific molecular structure and its potent anticancer properties. While similar compounds like Macranthoside A and Dipsacoside B also exhibit biological activity, this compound has shown a higher efficacy in inducing apoptosis in cancer cells. Additionally, its ability to modulate oxidative stress and the PDK1/Akt pathway sets it apart from other hederagenin-based saponins .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDVIKCSTOVVEA-KZFFKTSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317128 | |
Record name | Macranthoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146100-02-9 | |
Record name | Macranthoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macranthoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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